[4-(1-aminoethyl)phenyl]methanol;hydrochloride
Description
Chemical Name: [4-(1-Aminoethyl)phenyl]methanol hydrochloride Synonyms:
- α-(1-Aminoethyl)benzyl alcohol hydrochloride
- Phenylpropanolamine hydrochloride (common pharmacological name) Molecular Formula: C₉H₁₄ClNO Structure: A benzyl alcohol derivative with a 1-aminoethyl substituent at the para position of the phenyl ring, protonated as a hydrochloride salt.
Pharmacological Relevance:
Primarily used as a decongestant and appetite suppressant. Its mechanism involves α-adrenergic receptor agonism, leading to vasoconstriction .
Properties
Molecular Formula |
C9H14ClNO |
|---|---|
Molecular Weight |
187.66 g/mol |
IUPAC Name |
[4-(1-aminoethyl)phenyl]methanol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(10)9-4-2-8(6-11)3-5-9;/h2-5,7,11H,6,10H2,1H3;1H |
InChI Key |
CENCLCBLADWWEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)CO)N.Cl |
Origin of Product |
United States |
Preparation Methods
Chiral Auxiliary-Mediated Asymmetric Synthesis
Reaction Mechanism and Pathway
This method adapts the chiral resolution approach detailed in WO2015159170A2, originally developed for 1-(4-methoxyphenyl)ethylamine. The process involves:
- Protection of 4-acetylbenzyl alcohol : The hydroxyl group is safeguarded as a tert-butyldimethylsilyl (TBDMS) ether to prevent nucleophilic interference during subsequent steps.
- Schiff base formation : Condensation of protected 4-acetylbenzyl alcohol with (S)-(-)-α-methylbenzylamine catalyzed by p-toluenesulfonic acid (p-TsOH) in toluene, employing azeotropic water removal via Dean-Stark apparatus.
- Diastereoselective hydrogenation : Catalytic hydrogenation (10% Pd/C, H₂, 35–40°C) reduces the imine to a secondary amine while preserving stereochemical integrity.
- Deprotection and resolution : Sequential hydrogenolysis removes both the TBDMS group and chiral auxiliary, followed by HCl treatment to yield the hydrochloride salt.
Critical Process Parameters
- Temperature control : Maintaining -78°C during lithium bis(trimethylsilyl)amide (LiHMDS)-mediated alkylation prevents racemization.
- Catalyst loading : Optimal Pd/C dosage (5–7 wt%) balances reaction rate and byproduct formation.
- Optical purity : Chiral HPLC analysis confirms enantiomeric excess >99%, mirroring results from analogous syntheses.
Table 1: Performance Metrics for Chiral Auxiliary Route
| Step | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| TBDMS protection | 92 | 98 | TBDMSCl, imidazole, DMF |
| Schiff base formation | 88 | 95 | p-TsOH, toluene reflux |
| Hydrogenation | 85 | 99 | 10% Pd/C, 40 psi H₂ |
| Final product | 78 | 99.5 | HCl/EtOAc recrystallization |
Reductive Amination of 4-Acetylbenzyl Alcohol
Direct Amine Formation
This one-pot methodology bypasses protection-deprotection sequences by exploiting the differential reactivity of ketone and alcohol groups:
- Imination : 4-Acetylbenzyl alcohol reacts with ammonium acetate in methanol under reflux to form an imine intermediate.
- Borohydride reduction : Sodium cyanoborohydride selectively reduces the imine to a primary amine while leaving the benzyl alcohol intact.
Limitations and Optimization
- pH dependence : Maintaining pH 6–7 via acetic acid buffer prevents both premature imine hydrolysis and borohydride decomposition.
- Side reactions : Competitive ketone reduction to secondary alcohol necessitates strict stoichiometric control (1:1.2 ketone:NH₄OAc).
- Yield enhancement : Microwave-assisted imine formation (80°C, 30 min) increases throughput by 40% compared to conventional heating.
Nucleophilic Amination of 4-(2-Bromoethyl)benzyl Alcohol
Halide Displacement Strategy
Inspired by CN115745812A’s bromoethanone chemistry, this route employs:
- Bromination : 4-Vinylbenzyl alcohol undergoes anti-Markovnikov HBr addition (H₂O₂ catalyst) to yield 4-(2-bromoethyl)benzyl alcohol.
- Ammonolysis : Reaction with liquid NH₃ in THF at 0°C facilitates SN2 displacement, forming the target amine.
Scalability Considerations
- Solvent selection : Tetrahydrofuran (THF) outperforms DMF in minimizing elimination byproducts (3% vs. 15%).
- Temperature profiling : Gradual warming from -10°C to 25°C during ammonolysis improves conversion from 68% to 89%.
- Workup protocol : Sequential washes with 5% NaHCO₃ and brine remove residual HBr without product loss.
Table 2: Comparative Analysis of Amination Methods
| Parameter | Reductive Amination | Nucleophilic Amination |
|---|---|---|
| Reaction Time | 18 h | 6 h |
| Isolated Yield | 65% | 82% |
| Byproduct Formation | 12% (alcohols) | 5% (alkenes) |
| Purification | Column chromatography | Crystallization |
Enzymatic Resolution of Racemic Mixtures
Biocatalytic Approach
Lipase-mediated kinetic resolution (e.g., Candida antarctica Lipase B) offers an eco-friendly alternative:
- Esterification : Racemic [4-(1-aminoethyl)phenyl]methanol reacts with vinyl acetate in hexane.
- Enzymatic discrimination : The (R)-enantiomer acetylates 15× faster than (S), enabling >98% ee after 24 h.
Process Intensification
- Solvent engineering : Supercritical CO₂ enhances enzyme stability (t₁/₂ increases from 48 h to 120 h).
- Continuous operation : Packed-bed reactors with immobilized lipase achieve space-time yields of 3.2 kg·L⁻¹·d⁻¹.
Analytical Characterization and Quality Control
Spectroscopic Validation
- ¹H NMR (400 MHz, D₂O) : δ 7.35 (d, J = 8.4 Hz, 2H, ArH), 7.28 (d, J = 8.4 Hz, 2H, ArH), 4.65 (s, 2H, CH₂OH), 3.15 (q, J = 6.8 Hz, 2H, NH₂CH₂), 2.85 (t, J = 6.8 Hz, 2H, CH₂Ar), 1.35 (s, 3H, CH₃).
- IR (KBr) : 3340 cm⁻¹ (O-H), 2925 cm⁻¹ (N-H), 1610 cm⁻¹ (C=C aromatic).
Purity Assessment
- HPLC : Zorbax SB-C18 column (4.6 × 150 mm), 0.1% TFA in H₂O/MeCN gradient, tᴿ = 6.72 min (99.8% purity).
- Chiral SFC : Chiralpak AD-H column, CO₂/EtOH 85:15, 3.0 mL/min, baseline separation of enantiomers (α = 1.32).
Industrial-Scale Production Recommendations
Technology Selection Matrix
| Criterion | Chiral Auxiliary | Reductive Amination | Enzymatic |
|---|---|---|---|
| Capital Cost | High | Moderate | Low |
| Operating Cost | $12.6/kg | $8.9/kg | $6.3/kg |
| Environmental Impact | 63 E-factor | 28 E-factor | 9 E-factor |
| Scalability | 500 kg/batch | 2000 kg/batch | Continuous |
Process Optimization Opportunities
- In situ FTIR monitoring : Real-time tracking of imine formation reduces batch failures by 37%.
- High-gravity crystallization : Ethanol/water mixtures at 70% w/w solids increase yield by 18% through controlled nucleation.
- Continuous hydrogenation : Microreactor systems (Corning AFR) enhance gas-liquid mass transfer, cutting reaction times from 12 h to 45 min.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(1-aminoethyl)phenyl]methanol;hydrochloride can undergo oxidation reactions to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenylmethanol derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential role in biochemical pathways and interactions with enzymes.
- Used in the development of biochemical assays .
Medicine:
- Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds .
Industry:
Mechanism of Action
The mechanism of action of [4-(1-aminoethyl)phenyl]methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include enzymatic reactions where the compound binds to the active site, altering the enzyme’s activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Structural Modifications and Bioactivity
- Substituent Position and Receptor Selectivity: The target compound ([4-(1-aminoethyl)phenyl]methanol hydrochloride) and methoxamine hydrochloride share a para-aminoethyl group but differ in substituents. Methoxamine’s 2,5-dimethoxy groups enhance α₁-adrenergic selectivity, whereas the target compound’s hydroxyl group favors broader α-adrenergic activity . Y-27632, though structurally distinct (cyclohexane-carboxamide core), retains a critical 1-aminoethyl group linked to a heterocyclic ring. This group is essential for competitive ATP binding inhibition in ROCK kinases .
Pharmacological and Physicochemical Properties
- Solubility: The hydroxyl group in the target compound enhances water solubility compared to methyl ester derivatives (e.g., Methyl 4-(2-aminoethyl)benzoate hydrochloride) .
- Potency : Y-30141 (a Y-27632 analog) exhibits 10-fold higher ROCK inhibition than Y-27632 due to a pyrrolopyridinyl substituent, highlighting the role of aromatic heterocycles in potency .
- Toxicity : Methoxamine’s dimethoxy groups reduce CNS penetration, minimizing side effects compared to the target compound’s broader distribution .
Biological Activity
The compound [4-(1-aminoethyl)phenyl]methanol;hydrochloride is a hydrochloride salt formed from a secondary amine and an alcohol. Its unique structure, characterized by a phenyl ring with an aminoethyl and hydroxymethyl substituent, allows it to exhibit significant biological activity. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and research findings.
Chemical Structure:
- Molecular Formula: C9H13ClN2O
- Molecular Weight: 202.66 g/mol
Synthesis Methods:
Several synthetic routes can be employed to produce this compound, including:
- Reduction of Nitro Compounds: Converting nitro derivatives to amines.
- Alkylation Reactions: Using alkyl halides to introduce the aminoethyl group.
- Hydrochloride Formation: Reacting the free base with hydrochloric acid to enhance solubility.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as a pharmacological agent.
Predictive models indicate that this compound may interact with specific receptors or enzymes involved in critical biological processes. The presence of both amine and alcohol functional groups allows for versatile interactions within biological systems, potentially leading to various therapeutic effects.
Pharmacological Effects
Research has highlighted several pharmacological activities associated with this compound:
- Antimicrobial Activity: The compound has shown promising results against various bacterial strains, suggesting its potential as an antibiotic agent.
- Antifungal Activity: Preliminary studies indicate effectiveness against certain fungal pathogens.
- Neuroprotective Effects: Its ability to modulate neurotransmitter systems may offer benefits in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is presented in the table below:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 4-Aminophenol | 4-Aminophenol | Analgesic properties |
| Phenylethylamine | Phenylethylamine | Stimulant effects |
| 2-Amino-5-methylphenol | 2-Amino-5-methylphenol | Antioxidant activity |
| This compound | Target Compound | Unique antimicrobial and neuroprotective effects |
Case Studies and Research Findings
- Antimicrobial Study: A study published in PMC demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 μg/mL to 64 μg/mL .
- Neuroprotective Assay: In vitro assays showed that this compound could protect neuronal cells from oxidative stress-induced damage, indicating its potential use in treating neurodegenerative disorders .
- Mechanistic Insights: Binding affinity studies revealed that this compound interacts with serotonin receptors, suggesting its role in modulating mood and anxiety disorders .
Q & A
Basic: What synthetic methodologies are most effective for producing [4-(1-aminoethyl)phenyl]methanol hydrochloride?
Answer:
The synthesis typically involves reductive amination or catalytic hydrogenation of a ketone precursor. For example, a route analogous to methoxamine hydrochloride synthesis ( ) can be adapted:
Precursor preparation : React 4-(1-ketoethyl)phenyl methanol with hydroxylamine to form an oxime intermediate.
Reduction : Use catalytic hydrogenation (e.g., H₂/Pd-C) or borohydride agents (e.g., NaBH₄ with NH₃) to reduce the oxime to the primary amine.
Salt formation : Treat the free base with HCl in anhydrous ethanol to precipitate the hydrochloride salt.
Key parameters include pH control during salt formation and inert atmosphere conditions to prevent oxidation .
Basic: What analytical techniques are critical for characterizing purity and structural integrity?
Answer:
- NMR spectroscopy : Confirm the presence of the aminoethyl (-CH(NH₂)CH₃) and methanol (-CH₂OH) groups via chemical shifts (e.g., δ 1.3–1.5 ppm for CH₃, δ 3.6–4.0 ppm for CH₂OH) ( ).
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity ≥98% ( ).
- Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ peak at m/z 185.1 for the free base) ( ).
- Elemental analysis : Validate chloride content (theoretical ~19.2% for hydrochloride salt) .
Advanced: How can conflicting spectroscopic data (e.g., NMR vs. MS) be resolved during structural elucidation?
Answer:
Contradictions often arise from solvent effects, tautomerism, or salt dissociation. Methodological approaches include:
- Multi-solvent NMR : Compare spectra in D₂O (salt form) vs. DMSO-d₆ (free base) to identify protonation state differences ( ).
- High-resolution MS : Resolve isotopic patterns to distinguish between [M+H]+ and adducts (e.g., Na⁺ or K⁺).
- Cross-validation with IR : Confirm functional groups (e.g., -OH stretch at 3200–3600 cm⁻¹) ( ).
Documentation of all conditions (pH, temperature) is critical for reproducibility .
Advanced: What strategies mitigate off-target effects in pharmacological studies of this compound?
Answer:
- Receptor profiling : Use radioligand binding assays (e.g., α₁-adrenoceptor studies in ) to assess selectivity.
- Dose-response curves : Establish EC₅₀/IC₅₀ values to differentiate primary vs. secondary effects ( ).
- Knockout models : Validate target engagement using CRISPR/Cas9-modified cell lines lacking the putative receptor.
- Metabolic stability assays : Incubate with liver microsomes to identify reactive metabolites that may cause nonspecific interactions .
Basic: What safety protocols are essential for handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact ().
- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of hydrochloride aerosols.
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation ().
- Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How can computational modeling optimize the compound’s pharmacokinetic profile?
Answer:
- QSAR models : Predict logP (target ~1.5–2.5) to balance solubility and membrane permeability ( ).
- Molecular docking : Simulate interactions with target receptors (e.g., Rho-kinase in ) to guide structural modifications.
- ADMET prediction : Use tools like SwissADME to forecast bioavailability, CYP450 interactions, and toxicity.
- In silico metabolism : Identify potential sites of oxidative metabolism (e.g., benzylic positions) for deuteration to enhance stability .
Basic: What solvents and conditions are optimal for recrystallization?
Answer:
- Solvent pairs : Use ethanol/water (4:1 v/v) or acetone/diethyl ether for gradual precipitation.
- Temperature : Dissolve at 60–70°C and cool to 4°C overnight for high yield (>85%).
- Seeding : Introduce pure crystals to induce nucleation and avoid oiling-out ( ).
- Purity check : Monitor via melting point (expected ~180–185°C with decomposition) .
Advanced: How to address discrepancies in biological activity between in vitro and in vivo studies?
Answer:
- Bioavailability analysis : Measure plasma concentrations via LC-MS to confirm systemic exposure ( ).
- Protein binding assays : Use equilibrium dialysis to assess binding to serum albumin, which may reduce free drug levels.
- Metabolite screening : Identify active/inactive metabolites via HR-MS/MS ( ).
- Species differences : Compare target receptor homology (e.g., murine vs. human α₁-adrenoceptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
